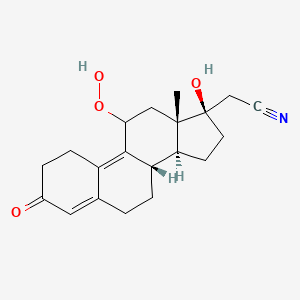

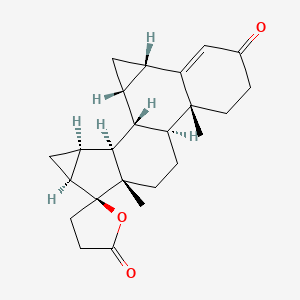

Δ-5(10)-8-α-左炔诺孕酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

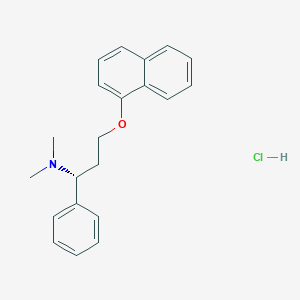

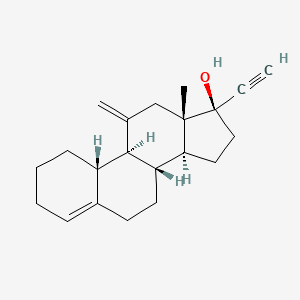

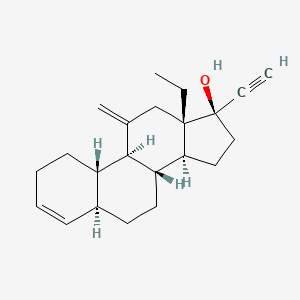

Delta-5(10)-8-alfa-Levonorgestrel is a synthetic progestin hormone used in hormonal contraceptives. It is a third-generation progestin and is considered to have a better safety profile than earlier generations of progestins. The purpose of

科学研究应用

Marine Biology and Aquaculture

Delta-5 elongases: play a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs), which are vital for the health and growth of marine organisms. In a study involving marine diatoms, the knockout of a gene encoding delta-5 elongase led to a significant reduction in docosahexaenoic acid (DHA) synthesis . This has implications for aquaculture, where the manipulation of fatty acid pathways can optimize the nutritional value of cultured fish, making them healthier for human consumption.

Dermatology

In dermatological research, compounds like Delta-5® oil , which contains anti-inflammatory fatty acids, have shown promise in improving skin barrier function . This application is particularly relevant for conditions like eczema or psoriasis, where skin barrier integrity is compromised.

Nutrition and Dietetics

Delta-5 fatty acids, including those derived from Delta-5(10)-8-alfa-Levonorgestrel, have been studied for their potential health benefits. They are believed to have lipid-lowering and anti-inflammatory effects, which could be beneficial in the development of functional foods and dietary supplements aimed at improving cardiovascular health and reducing inflammation .

Biotechnology

The engineering of yeast strains with altered sterol composition, such as those lacking delta-5 desaturase activity, has shown improved thermotolerance . This has significant applications in industrial biotechnology, particularly in the production of biofuels and biochemicals under high-temperature conditions.

Pharmacology

Delta-5 desaturase inhibitors have been investigated for their potential to prevent atherosclerotic lesions . By modulating fatty acid composition and eicosanoid production, these inhibitors could offer a novel approach to preventing cardiovascular diseases.

Environmental Science

Research into environmental technologies, including those that may involve delta-5 fatty acid pathways, has shown that green technologies can help reduce greenhouse gas emissions and protect environmental quality . This is crucial for developing sustainable practices that mitigate the impact of climate change.

属性

| { "Design of the Synthesis Pathway": "Delta-5(10)-8-alfa-Levonorgestrel can be synthesized by starting with estrone and using a series of chemical reactions to convert it to levonorgestrel, followed by a final step to introduce the Delta-5(10)-8-alfa substitution.", "Starting Materials": [ "Estrone", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Methyl iodide", "Bromine", "Cyclopentyl magnesium bromide", "Sodium hydride", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Estrone is reduced to 3-keto-5-alpha-androstane using sodium borohydride", "3-keto-5-alpha-androstane is acetylated using acetic anhydride to form 3-acetoxy-5-alpha-androstane-17-one", "3-acetoxy-5-alpha-androstane-17-one is treated with sodium hydroxide to form 3-hydroxy-5-alpha-androstane-17-one", "3-hydroxy-5-alpha-androstane-17-one is reacted with methyl iodide to form 3-methoxy-5-alpha-androstane-17-one", "3-methoxy-5-alpha-androstane-17-one is treated with bromine to form 3-bromo-5-alpha-androstane-17-one", "3-bromo-5-alpha-androstane-17-one is reacted with cyclopentyl magnesium bromide to form 3-cyclopentyl-5-alpha-androstane-17-one", "3-cyclopentyl-5-alpha-androstane-17-one is treated with sodium hydride and methyl iodide to form 3-cyclopentyl-5-alpha-androstane-17-beta-ol-3-one", "3-cyclopentyl-5-alpha-androstane-17-beta-ol-3-one is treated with sodium methoxide and methanol to form levonorgestrel", "Levonorgestrel is reacted with hydrochloric acid, sodium bicarbonate, and sodium chloride to introduce the Delta-5(10)-8-alfa substitution", "The final product, Delta-5(10)-8-alfa-Levonorgestrel, is extracted using ethyl acetate and water" ] } | |

CAS 编号 |

5772-36-1 |

分子式 |

C21H28O2 |

分子量 |

312.46 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。